molecular formula C14H17N3O3 B12181062 N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B12181062
M. Wt: 275.30 g/mol
InChI Key: IKJGILNZBYXFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(Methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide is an indole-2-carboxamide derivative characterized by a methoxyacetyl-modified ethylamino side chain. This article provides a detailed comparison of this compound with structurally related analogues, focusing on synthetic routes, substituent effects, and bioactivity.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-[2-[(2-methoxyacetyl)amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C14H17N3O3/c1-20-9-13(18)15-6-7-16-14(19)12-8-10-4-2-3-5-11(10)17-12/h2-5,8,17H,6-7,9H2,1H3,(H,15,18)(H,16,19)

InChI Key

IKJGILNZBYXFEN-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Attachment of the Methoxyacetyl Group: The methoxyacetyl group can be introduced by reacting the intermediate with methoxyacetic anhydride or methoxyacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxamide group, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring or the carboxamide group.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Core Substituents : Chloro (Cl), methoxy (OMe), hydroxymethyl, or alkyl groups at positions 3 or 5 of the indole core significantly influence synthetic accessibility and biological activity. For example, 5-Cl derivatives () are associated with higher polarity, while 3-alkyl groups (e.g., hexyl in ) enhance lipophilicity .
  • Side Chain Diversity: The target compound’s methoxyacetyl-ethylamino side chain is distinct from the dimethylaminophenethyl (common in ) or benzylpiperazine () groups. These modifications alter electronic properties and steric bulk, impacting receptor binding and metabolic stability .
  • Synthesis Yields : Yields range widely (11–50%), with peptidomimetic derivatives () showing lower yields due to complex coupling steps .

Lipid-Lowering Effects

  • N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides () demonstrated potent lipid-lowering effects in hyperlipidemia models, attributed to their 5-methoxy and benzoylphenyl groups, which enhance target engagement .

Enzymatic Interactions

  • The trifluoromethyl analogues (compounds 5 and 6) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 35b () 21d () Compound
Molecular Weight Not provided 372.4 g/mol 365.3 g/mol 433.5 g/mol
Melting Point (°C) N/A 199–202 158–161 Not reported
LogP (Predicted) Moderate High (Cl, hydroxymethyl) Moderate (OMe, Et) High (benzylpiperazine)
Solubility Likely improved (methoxyacetyl) Low (hydroxymethyl) Moderate Low (bulky side chain)

Notes:

  • The methoxyacetyl group in the target compound likely enhances aqueous solubility compared to hydroxymethyl () or alkylated derivatives () .
  • Bulkier side chains (e.g., benzylpiperazine in ) reduce solubility but may improve membrane permeability .

Biological Activity

N-{2-[(methoxyacetyl)amino]ethyl}-1H-indole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, focusing on its interactions with various biological targets, including cannabinoid receptors, and its implications in cancer treatment and other therapeutic areas.

Structural Overview

The compound features an indole moiety, which is known for its diverse biological effects, including anti-inflammatory and antitumor activities. The methoxyacetyl group enhances the solubility and potential interactions of the compound with biological targets. Its molecular formula is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, indicating a complex structure that supports various biological activities.

Cannabinoid Receptor Interaction

Research indicates that this compound exhibits promising activity concerning cannabinoid receptors, particularly CB1 and CB2. Structure-activity relationship (SAR) studies have shown that modifications on the indole and phenyl rings significantly influence the modulation potency at these receptors. For example:

  • Modifications : The presence of specific substituents at positions 3 and 4 on the phenyl ring enhances binding affinity and selectivity towards CB1 receptors.
  • Potency : Some analogs have demonstrated IC50 values in the nanomolar range, indicating strong receptor modulation capabilities.
Compound NameStructureBiological Activity
Org27569StructureCB1 receptor modulator
Org29647StructurePotential anti-inflammatory agent
N-(1-adamantyl)-1-(4-hydroxybutyl)-indole-2-carboxamideStructureSelective CB2R agonist

Antitumor Activity

A significant body of research has focused on the antitumor properties of indole derivatives, including this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : The compound showed IC50 values ranging from 2.34 to 9.06 μM against glioblastoma KNS42 cells, indicating substantial antiproliferative activity.
  • Mechanism of Action : Studies suggest that these compounds may induce apoptosis through caspase activation pathways, making them potential candidates for cancer therapy.

Study 1: Indole-2-Carboxamides Against Glioblastoma

A study conducted on a series of indole-2-carboxamides evaluated their effects on glioblastoma KNS42 cells. The results indicated that several derivatives exhibited significant inhibitory effects on cell viability:

  • Key Findings : Compounds with specific substitutions demonstrated enhanced cytotoxicity compared to standard treatments like doxorubicin.
  • Implications : These findings suggest that further development of these compounds could lead to effective treatments for aggressive brain tumors.

Study 2: Antituberculosis Activity

Another line of investigation revealed that certain indole derivatives, structurally related to this compound, displayed promising antituberculosis activity:

  • Activity Against Mycobacterium tuberculosis : Some analogs were found to be effective at low micromolar concentrations, highlighting their potential as new therapeutic agents against tuberculosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.